molecular formula C24H26N2O6S B3502883 N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3502883
M. Wt: 470.5 g/mol
InChI Key: PXPMNBXHEYSCPG-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a dimethoxyphenylsulfonyl group, and a methylglycinamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Introduction of the dimethoxyphenylsulfonyl group: The 4-(benzyloxy)benzaldehyde is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding sulfonyl derivative.

    Formation of the methylglycinamide moiety: The final step involves the reaction of the sulfonyl derivative with methylamine and glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. The methylglycinamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-26(33(28,29)23-15-21(30-2)13-14-22(23)31-3)16-24(27)25-19-9-11-20(12-10-19)32-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMNBXHEYSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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